molecular formula C17H15N3O B12615263 3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol CAS No. 915373-11-4

3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol

Cat. No.: B12615263
CAS No.: 915373-11-4
M. Wt: 277.32 g/mol
InChI Key: XHPMRELUBAKFAK-UHFFFAOYSA-N
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Description

3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol is a versatile bipyridine-based organic compound of significant interest in advanced chemical and pharmaceutical research. Its molecular structure, featuring a phenol group linked to a 2,3'-bipyridine scaffold via an aminomethyl bridge, suggests strong potential as a ligand in coordination chemistry. The bipyridine moiety is a well-known chelating agent that can form stable complexes with various transition metal ions, such as iron(III) and cobalt(II) . These complexes are often investigated for their unique electronic properties and geometric configurations, typically adopting octahedral coordination geometries, which can be characterized using techniques like Density Functional Theory (DFT) calculations . In biological research, this compound serves as a promising precursor for developing novel therapeutic agents. Structural analogs, particularly mixed-ligand complexes incorporating bipyridine, have demonstrated enhanced biological activities, including significant antibacterial and antifungal properties . The proposed mechanism of action for such compounds often involves synergistic effects upon metal coordination, which can enhance their ability to interact with and disrupt essential microbial enzymes. Molecular docking studies targeting specific bacterial receptors, such as the E. coli FabH enzyme (PDB ID: 1HNJ), suggest that these complexes exhibit strong binding affinities, inhibiting crucial processes like fatty acid biosynthesis . This makes 3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol a valuable chemical tool for researchers exploring new pathways to combat antibiotic-resistant strains. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to comply with all applicable laboratory and regulatory guidelines.

Properties

CAS No.

915373-11-4

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

3-[[(3-pyridin-2-ylpyridin-4-yl)amino]methyl]phenol

InChI

InChI=1S/C17H15N3O/c21-14-5-3-4-13(10-14)11-20-17-7-9-18-12-15(17)16-6-1-2-8-19-16/h1-10,12,21H,11H2,(H,18,20)

InChI Key

XHPMRELUBAKFAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CN=C2)NCC3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

One-Pot Aminoalkylation Reaction

A widely reported method for synthesizing this compound involves a one-pot aminoalkylation reaction. This method is characterized by the following steps:

  • Reagents : The reaction typically uses an amine (bipyridine derivative), an aldehyde, and phenol.
  • Procedure :
    • A mixture of the amine (1.0 mmol) and aldehyde (1.2 mmol) is stirred at elevated temperatures (around 80°C).
    • After 10 minutes, phenol (1 mmol) is added to the mixture.
    • The reaction is monitored using thin-layer chromatography (TLC) until completion, which may take between 30 to 120 minutes.
  • Purification : The product is extracted with diethyl ether and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization from n-hexane.

Use of Triflic Anhydride

Another effective method involves using triflic anhydride as a coupling agent:

  • Reagents : Phenolic compounds and bipyridine derivatives are reacted in the presence of triflic anhydride.
  • Procedure :
    • The phenol is dissolved in dichloromethane and treated with pyridine followed by triflic anhydride at low temperatures.
    • The mixture is allowed to stir for a specified time before quenching with aqueous sodium bicarbonate.
  • Purification : The organic phase is washed, dried, and concentrated to isolate the product, which can be purified via flash column chromatography.

Reaction Mechanisms

Understanding the mechanisms involved in these reactions can provide insights into optimizing yields and purity.

Mechanism of Aminoalkylation

The aminoalkylation mechanism typically involves nucleophilic attack by the amine on the carbonyl carbon of the aldehyde, forming an intermediate that subsequently reacts with phenol to yield the desired product.

Mechanism of Triflation

In the triflation method, the phenolic oxygen attacks the electrophilic sulfur in triflic anhydride, resulting in the formation of a triflate intermediate that can subsequently react with bipyridine derivatives.

Yields and Purification Techniques

The efficiency of these methods can vary significantly based on reaction conditions:

Preparation Method Yield (%) Purification Technique
One-Pot Aminoalkylation 45% Recrystallization from n-hexane
Triflic Anhydride Method 71% Flash column chromatography

Chemical Reactions Analysis

Types of Reactions

3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The bipyridine moiety is particularly effective in binding to metal centers, facilitating electron transfer and redox reactions .

Comparison with Similar Compounds

Substituted Pyridine Derivatives

describes compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine, which share a bipyridine backbone but lack the phenolic substituent. These derivatives exhibit molecular weights (466–545 g/mol) and melting points (268–287°C) that vary with substituents (e.g., -NO₂, -Br) .

Adamantane-Phenol Hybrids

highlights adamantane derivatives with phenolic Schiff bases, such as 2-ethoxy-6-[(tricyclo[3.3.1.1³,⁷]dec-1-ylimine)methyl]phenol. These compounds combine rigid adamantane frameworks with phenolic groups, demonstrating antimicrobial activity (e.g., MIC values of 12.5–50 µg/mL against S. aureus and E. coli) . While 3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol lacks the adamantane moiety, its phenolic group and amine bridge may similarly facilitate hydrogen bonding, influencing bioavailability and target binding.

Bipyridine-Based Pharmaceuticals

discusses 5'-(2-cyanophenyl)-1'-phenyl-2,3'-bipyridinyl-6'(1'H)-one, a 2,3'-bipyridine derivative acting as an AMPA receptor antagonist. This compound’s activity underscores the pharmacological relevance of bipyridine scaffolds in central nervous system targeting . The target compound’s bipyridine core may share analogous receptor interactions, though its aminomethylphenol substituent could alter selectivity or potency.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound* ~320 (estimated) Not reported Bipyridine, aminomethylphenol
Substituted Pyridine Derivatives 466–545 268–287 Chloro, nitro, bromo groups
Adamantane-Phenol Hybrids ~350–400 180–220 Adamantane, Schiff base

*Estimated based on structural similarity.

The target compound’s phenolic group enhances hydrogen-bonding capacity compared to halogenated pyridines in . This property may improve solubility in polar solvents, as seen in adamantane-phenol hybrids .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol?

  • Answer : The synthesis typically involves condensation between 2,3'-bipyridine-4'-amine and a phenol derivative bearing a methylamino linker. For example, Schiff base formation or reductive amination can be used to anchor the amino-methyl-phenol moiety to the bipyridine core. Similar methodologies are documented for fluorinated phenol derivatives . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts) is critical to improving yield and purity.

Q. How is the compound characterized spectroscopically?

  • Answer : Key techniques include:

  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS or MALDI-TOF), as demonstrated for structurally related amines and phenols .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to resolve aromatic protons (bipyridine and phenol rings) and the methylene linker.
  • FT-IR : To identify N-H stretching (3200–3400 cm1^{-1}) and phenolic O-H (broad ~3300 cm1^{-1}) .

Q. What computational tools are recommended for predicting its physicochemical properties?

  • Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry. Software like Gaussian or ORCA is widely used. PubChem-derived SMILES/InChI keys (e.g., C11H9ClN2O in ) enable property prediction via platforms like ChemAxon or Molinspiration.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, Cd-coordinated bipyridine complexes show bond lengths of 146.53(9) Å for N1–Cd1–O2 interactions, which can guide validation of analogous structures . Discrepancies between experimental and computational geometries should be analyzed using R-factor metrics and thermal displacement parameters.

Q. What strategies mitigate contradictions in spectroscopic data across studies?

  • Answer :

  • Control Experiments : Repeat synthesis under inert atmospheres to exclude oxidation byproducts.
  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 4-(2-aminoethyl)phenol in ).
  • Dynamic NMR : Resolve rotational barriers in the methylene linker if peak splitting occurs .

Q. How can reaction conditions be optimized to enhance yield during derivatization?

  • Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent (DMF vs. THF), and stoichiometry.
  • Catalyst Screening : Pd-mediated coupling (e.g., Suzuki-Miyaura) for bipyridine functionalization, as seen in 4-substituted phenylpyridine syntheses .
  • In-Situ Monitoring : ReactIR or HPLC tracking to identify intermediates and optimize reaction time .

Q. What analytical methods are suitable for studying its coordination chemistry?

  • Answer :

  • UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands in metal complexes.
  • Electrochemical Analysis : Cyclic voltammetry to assess redox activity of the bipyridine moiety.
  • EPR Spectroscopy : Detect paramagnetic species in transition-metal complexes (e.g., Cu2+^{2+}) .

Methodological Resources

Q. How to access reliable reference data for this compound?

  • Answer : Prioritize databases like:

  • NIST Chemistry WebBook : For mass spectra and thermodynamic data (e.g., β-(4-Hydroxyphenyl)ethylamine in ).
  • Cambridge Structural Database (CSD) : For crystallographic benchmarks .
  • Reaxys/Scifinder : For synthetic protocols and patent literature.

Q. What safety protocols are critical during its handling?

  • Answer :

  • Ventilation : Use fume hoods due to potential amine/phenol volatility.
  • PPE : Gloves (nitrile) and goggles to prevent dermal/ocular exposure.
  • Waste Disposal : Neutralize phenolic waste with NaOH before disposal .

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